molecular formula C14H12BrN3O3 B11055523 N-(6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)furan-2-carboxamide

N-(6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)furan-2-carboxamide

Cat. No.: B11055523
M. Wt: 350.17 g/mol
InChI Key: VNMXAJTXSAWTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)furan-2-carboxamide is a synthetic organic compound that combines a benzimidazole core with a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the Furan Carboxamide Moiety: The final step involves coupling the brominated benzimidazole with furan-2-carboxylic acid or its activated derivative (e.g., furan-2-carbonyl chloride) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The bromine atom on the benzimidazole ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced alcohol derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in coordination chemistry, potentially forming complexes with transition metals that act as catalysts in organic reactions.

Biology

    Antimicrobial Agents: Due to the presence of the benzimidazole core, the compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

Medicine

    Anticancer Research: The compound’s structure suggests potential activity against certain cancer cell lines, warranting further investigation in anticancer drug development.

Industry

    Material Science: The compound could be used in the synthesis of novel polymers or as a building block in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action for N-(6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)furan-2-carboxamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways. The bromine atom and the benzimidazole core are likely critical for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)furan-2-carboxamide
  • N-(6-fluoro-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)furan-2-carboxamide

Uniqueness

N-(6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)furan-2-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets or catalytic sites.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C14H12BrN3O3

Molecular Weight

350.17 g/mol

IUPAC Name

N-(6-bromo-1,3-dimethyl-2-oxobenzimidazol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C14H12BrN3O3/c1-17-10-6-8(15)9(7-11(10)18(2)14(17)20)16-13(19)12-4-3-5-21-12/h3-7H,1-2H3,(H,16,19)

InChI Key

VNMXAJTXSAWTSO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CO3)Br)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.